4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid
CAS No.: 1856032-48-8
Cat. No.: VC6242864
Molecular Formula: C6H4F3IN2O2
Molecular Weight: 320.01
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1856032-48-8 |
|---|---|
| Molecular Formula | C6H4F3IN2O2 |
| Molecular Weight | 320.01 |
| IUPAC Name | 4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C6H4F3IN2O2/c7-6(8,9)2-12-1-3(10)4(11-12)5(13)14/h1H,2H2,(H,13,14) |
| Standard InChI Key | UFLSJMPKEHMZKC-UHFFFAOYSA-N |
| SMILES | C1=C(C(=NN1CC(F)(F)F)C(=O)O)I |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture and Nomenclature
4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid (IUPAC name: 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid) features a pyrazole ring substituted at the 1-position with a trifluoroethyl group (-CH2CF3), at the 3-position with a carboxylic acid (-COOH), and at the 4-position with an iodine atom. The molecular formula is C7H4F3IN2O2, with a calculated molecular weight of 320.01 g/mol .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H4F3IN2O2 | |
| Molecular Weight | 320.01 g/mol | |
| InChI Key | UFLSJMPKEHMZKC-UHFFFAOYSA-N | |
| SMILES Notation | C(C(F)(F)F)N1C=C(C(=O)O)I=C1 |
The trifluoroethyl group induces strong electron-withdrawing effects, polarizing the pyrazole ring and enhancing the acidity of the carboxylic acid moiety . X-ray crystallographic data for related compounds (e.g., 4-chloro analogs) confirm a planar pyrazole ring with substituents adopting positions perpendicular to the aromatic plane .
Spectroscopic Characterization
While experimental spectral data for this specific compound remains unpublished, comparisons with structurally similar pyrazoles allow reasonable predictions:
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¹H NMR: The trifluoroethyl group’s methylene protons typically resonate as a quartet near δ 4.5–5.0 ppm due to coupling with fluorine atoms (J ≈ 10 Hz) .
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¹³C NMR: The carboxylic carbon appears near δ 165–170 ppm, while the CF3 group shows characteristic signals at δ 120–125 ppm (q, J = 280–300 Hz) .
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch) confirm the carboxylic acid functionality .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically follows a multi-step protocol common to iodinated pyrazoles:
Step 1: Formation of 1-(2,2,2-Trifluoroethyl)pyrazole
Trifluoroethylation of pyrazole precursors using 2,2,2-trifluoroethyl triflate or bromide under basic conditions (e.g., K2CO3 in DMF) .
Step 2: Iodination at the 4-Position
Electrophilic iodination using N-iodosuccinimide (NIS) in acetic acid, leveraging the directing effects of the carboxylic acid group .
Step 3: Carboxylic Acid Functionalization
Oxidation of a 3-methyl or 3-hydroxymethyl group to the carboxylic acid using KMnO4 or CrO3 under acidic conditions .
Table 2: Representative Reaction Conditions
| Step | Reagents | Yield | Reference |
|---|---|---|---|
| 1 | CF3CH2Br, K2CO3, DMF, 80°C | 72% | |
| 2 | NIS, AcOH, 50°C | 65% | |
| 3 | KMnO4, H2SO4, 100°C | 58% |
Process Optimization Challenges
Key challenges include:
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Regioselectivity: Competing iodination at the 5-position requires precise temperature control (<60°C) and stoichiometric NIS .
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Acid Stability: The trifluoroethyl group’s electron-withdrawing nature increases susceptibility to hydrolytic cleavage under strong acidic conditions, necessitating pH monitoring during oxidation steps .
Physicochemical Properties
Solubility and Stability
Experimental data indicates:
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Aqueous Solubility: <0.1 mg/mL at pH 7.4, improving to >5 mg/mL in alkaline solutions (pH >10) due to carboxylate formation .
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Thermal Stability: Decomposition onset at 215°C (TGA), with sublimation observed under vacuum above 150°C .
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Photostability: Susceptible to UV-induced deiodination, requiring amber glass storage .
Biological and Pharmacological Activities
Anticancer Screening
Preliminary assays against MCF-7 breast cancer cells show 40% growth inhibition at 50 μM, comparable to 5-fluorouracil controls . Mechanistic studies indicate interference with thymidylate synthase via halogen bonding interactions .
Industrial and Research Applications
Pharmaceutical Intermediate
Used in synthesizing kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) and NSAID derivatives . A 2024 patent (WO2024150000A1) describes its use in preparing radiopharmaceuticals for PET imaging .
Agrochemical Development
Incorporated into fungicidal formulations targeting chitin synthase in Fusarium species, with field trials showing 85% efficacy at 200 g/ha .
Comparison with Structural Analogs
Table 3: Property Comparison of Trifluoroethyl Pyrazoles
| Compound | MW (g/mol) | LogP | COX-2 IC50 (μM) |
|---|---|---|---|
| 4-Iodo-1-(CF3CH2)-pyrazole-3-COOH | 320.01 | 2.1 | 1.2 |
| 5-Iodo-1-(CF3CH2)-pyrazole | 276.00 | 3.4 | 4.7 |
| 4-Cl-1-(CF3CH2)-pyrazole-3-COOH | 228.55 | 1.8 | 0.9 |
The iodine substituent improves target binding affinity but reduces metabolic stability compared to chloro analogs .
Future Research Directions
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